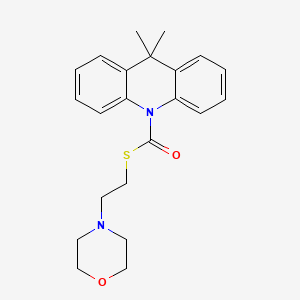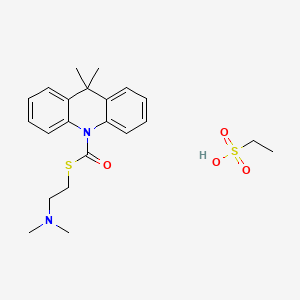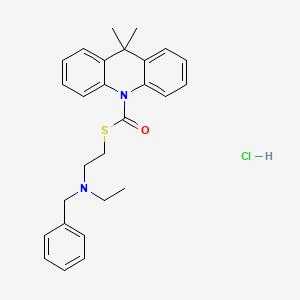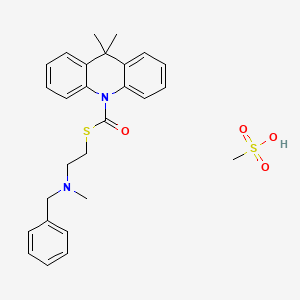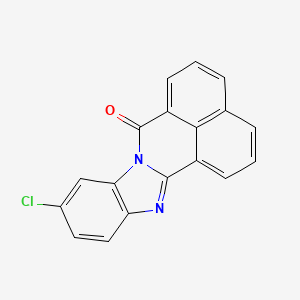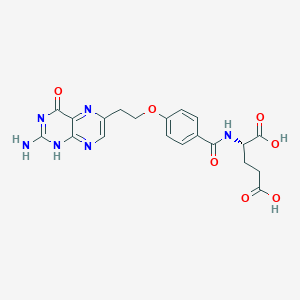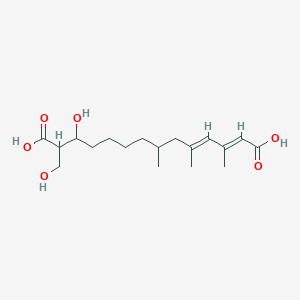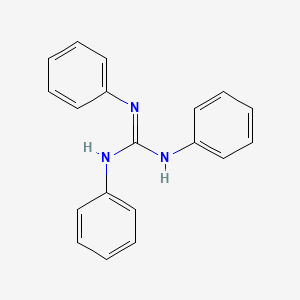
1-Phénylpyrrole
Vue d'ensemble
Description
1-Phenylpyrrole is a heterocyclic compound with the empirical formula C10H9N . It is a chemical analog of the natural antifungal compound pyrrolnitrin . It appears as a light beige to brown crystalline powder and lumps .
Synthesis Analysis
1-Phenylpyrrole can be synthesized from aryl carbamate and/or aryl sulfamate, nitrogen-containing compounds, sodium tert-butoxide, and Fe3O4SiO2-EDTA-Ni (II) NPs . The reaction progress is monitored by TLC using petroleum ether/ethyl acetate and/or GC .
Molecular Structure Analysis
The molecular weight of 1-Phenylpyrrole is 143.19 . Its structure is available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
1-Phenylpyrrole has been used to study the half-wave potentials of the aqueous redox couples and the oxidation potentials of the monomers in 1,2-dichloroethane .
Physical And Chemical Properties Analysis
1-Phenylpyrrole has a boiling point of 234.0±9.0 °C at 760 mmHg and a melting point of 58-60 °C . It has a density of 1.0±0.1 g/cm3 .
Applications De Recherche Scientifique
Recherche chimique
Le 1-Phénylpyrrole est un composé chimique de formule empirique C10H9N et de masse molaire 143,19 . Il est utilisé dans diverses recherches chimiques en raison de ses propriétés uniques. Il a un point d'ébullition de 234 °C et un point de fusion de 58-60 °C .
Inhibition du cytochrome P-450
Le this compound a été trouvé pour inhiber l'activité de la monooxygénase dépendante du cytochrome P-450 dans les microsomes du foie de rat . Cela en fait un outil potentiel pour l'étude de la fonction et de la régulation de cet important système enzymatique dans la recherche biologique.
Études du potentiel redox
Le this compound a été utilisé pour étudier les potentiels à demi-vague des couples redox aqueux et les potentiels d'oxydation des monomères dans le 1,2-dichloroéthane . Cette application est importante en électrochimie et en science des matériaux, où la compréhension des potentiels redox peut éclairer la conception de nouveaux matériaux et dispositifs.
Études de biotransformation
Le this compound a été utilisé dans des études de biotransformation impliquant la dioxygénase de naphtalène (NDO) de Pseudomonas sp. souche NCIB 9816-4 . La NDO est un système enzymatique multicomposant qui réalise l'étape initiale de la dégradation du naphtalène. Cette enzyme a un large éventail de substrats et catalyse plusieurs types de réactions, notamment la cis-dihydroxylation, la monooxygénation et la désaturation .
Synthèse de composés biologiquement actifs
L'enzyme NDO pourrait être utilisée pour produire un nouveau synthon à partir de composés N-hétérocycliques, utile pour la synthèse de nombreux composés biologiquement actifs . Un tel métabolite du this compound a été confirmé comme étant le (1H-pyrrol-1-yl)benzène-2′,3′-diol .
Biocatalyse environnementale
Étant donné sa capacité à être transformé par des enzymes microbiennes, le this compound pourrait potentiellement être utilisé dans des applications de biocatalyse environnementale. Par exemple, il pourrait être utilisé dans la biorémédiation de sites contaminés, ou dans le développement de procédés verts pour la synthèse chimique .
Mécanisme D'action
Target of Action
1-Phenylpyrrole is a chemical analog of the natural antifungal compound pyrrolnitrin . Its primary targets are the fungal osmotic signal transduction pathway and the cytochrome P-450 dependent monooxygenase activity in microsomes from rat liver . The compound’s perception by a typical fungal hybrid histidine kinase (HHK) activates the fungal osmotic signal transduction pathway .
Mode of Action
1-Phenylpyrrole interacts with its targets, leading to several physiological impacts on the pathogen. These include membrane hyperpolarization, changes in carbon metabolism, and the accumulation of metabolites leading to hyphal swelling and burst . The compound’s interaction with the HHK can lead to point mutations that confer fungicide resistance and affect its sensor domain .
Biochemical Pathways
The compound affects the fungal osmotic signal transduction pathway . This pathway’s activation ultimately leads to MAPK-phosphorylation and activation of an adaptive response either through transcriptional activation in the nucleus or through the regulation of cytoplasmic proteins . The RR Skn7, under control of Ypd1, is also involved in the transcriptional regulation in response to 1-Phenylpyrrole treatment .
Result of Action
The result of 1-Phenylpyrrole’s action includes severe physiological impacts on the pathogen, such as membrane hyperpolarization, changes in carbon metabolism, and the accumulation of metabolites leading to hyphal swelling and burst . It also leads to the activation of an adaptive response either through transcriptional activation in the nucleus or through the regulation of cytoplasmic proteins .
Action Environment
The action, efficacy, and stability of 1-Phenylpyrrole can be influenced by environmental factors. For instance, the original compound pyrrolnitrin from which 1-Phenylpyrrole is derived was found to be stable for 30 days in the soil but sensitive to light decomposition . Therefore, factors such as light exposure and soil conditions could potentially influence the action of 1-Phenylpyrrole.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
1-Phenylpyrrole interacts with various enzymes and proteins, leading to significant physiological impacts on the pathogen . It causes membrane hyperpolarization, changes in carbon metabolism, and the accumulation of metabolites . These interactions and changes contribute to the antifungal properties of 1-Phenylpyrrole .
Cellular Effects
1-Phenylpyrrole has profound effects on cellular processes. It leads to hyphal swelling and burst in fungal cells . This is due to the severe physiological impacts it has on the pathogen, including changes in carbon metabolism and the accumulation of metabolites .
Molecular Mechanism
The molecular mechanism of 1-Phenylpyrrole involves its perception by a typical fungal hybrid histidine kinase (HHK) . This activates the fungal osmotic signal transduction pathway . The HHK is prone to point mutations that confer resistance to 1-Phenylpyrrole and affect its sensor domain .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Phenylpyrrole change over time. It has been observed that 1-Phenylpyrrole has a stable activity for up to 30 days in the soil
Propriétés
IUPAC Name |
1-phenylpyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c1-2-6-10(7-3-1)11-8-4-5-9-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZGAZKEOUKLBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
79799-71-6 | |
| Record name | 1H-Pyrrole, 1-phenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79799-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60212905 | |
| Record name | 1-Phenylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60212905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
635-90-5 | |
| Record name | 1-Phenylpyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=635-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenylpyrrole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenylpyrrole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16581 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Phenylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60212905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylpyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.221 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-PHENYLPYRROLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OD6N6545H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

